Compound Description: This compound was identified as a phytoconstituent in the ethanolic extract of Solanum americana leaves during GC-MS analysis. [] The study aimed to investigate the phytochemical profile of the plant and explore its potential medicinal properties.
Nifekalant
Compound Description: Nifekalant is a low-potency drug known to block the cardiac hERG K+ channels. [] This study investigated the molecular determinants of hERG block by comparing Nifekalant with other drugs.
Bepridil
Compound Description: Bepridil, similar to Nifekalant, is also a low-potency drug that blocks hERG K+ channels. [] The study aimed to understand the molecular mechanism of hERG block and identify potential binding sites within the channel.
Compound Description: E-4031 is a high-potency drug known to block hERG K+ channels. [] It was included in the study to understand the molecular determinants of hERG channel block by comparing its effects with other drugs.
Dofetilide
Compound Description: Dofetilide is another high-potency drug known to block hERG K+ channels. [] The study used Dofetilide to investigate the molecular determinants of hERG block and compare its mechanism with other drugs.
Compound Description: MK-499 is a methanesulfonanilide drug known to block hERG channels. [] The study referenced its effects on mutant hERG channels to compare with the effects of other drugs.
Ibutilide
Compound Description: Ibutilide, another methanesulfonanilide drug, is known to block hERG channels. [] It was mentioned in the study to compare its effects on mutant hERG channels with those of other drugs.
8-Hydroxy-2-dipropylaminotetralin
Compound Description: This compound acts as a 5-HT1A receptor agonist. [] The study examined its effects on human uterine smooth muscle (myometrium) contractions.
α-Methyl-5-hydroxytryptamine (α-Me-5-HT)
Compound Description: This compound functions as a 5-HT2 receptor agonist. [] The study investigated its effects on human myometrium contractions and the receptor subtypes involved.
Compound Description: Ketanserin is a 5-HT2A receptor antagonist. [] The study used Ketanserin to investigate its ability to inhibit α-Me-5-HT-induced contractions in human myometrium.
BW723C86
Compound Description: This compound is an agonist for both 5-HT2B and 5-HT2C receptors. [] The study examined its effects on myometrial contractility to understand the receptor subtypes involved.
Ro-60-01-75
Compound Description: Ro-60-01-75 acts as an agonist for both 5-HT2B and 5-HT2C receptors. [] The study investigated its effects on myometrial contractility alongside other serotonin receptor agonists.
SB204741
Compound Description: SB204741 is an antagonist of both 5-HT2B and 5-HT2C receptors. [] The study explored its effects on α-Me-5-HT-induced contractions in human myometrium.
Compound Description: This compound functions as an antagonist for both 5-HT2B and 5-HT2C receptors. [] It was used in the study to assess its effects on α-Me-5-HT-induced contractions in human myometrium.
Sumatriptan
Compound Description: Sumatriptan acts as an agonist for 5-HT1B/1D receptors. [] The study assessed its effects on myometrial contractility along with other serotonin receptor agonists.
Cisapride
Compound Description: Cisapride functions as a 5-HT4 agonist. [] The study evaluated its effects on myometrial contractility along with other serotonin receptor agonists.
AS19
Compound Description: This compound acts as a 5-HT7 agonist. [] The study investigated its effects on myometrial contractility in conjunction with other serotonin receptor agonists.
Compound Description: PD-128,907 is a dopamine D2/D3 agonist known for its higher in vitro selectivity for D3 receptors. [] The study investigated its ability to induce yawning in rats as a potential marker for D3 receptor activity.
Compound Description: PD-128,908, an enantiomer of PD-128,907, is also a dopamine D2/D3 agonist. [] This study included PD-128,908 to explore potential differences in activity and selectivity compared to its enantiomeric counterpart.
Quinelorane
Compound Description: Quinelorane is a dopamine D2/D3 agonist. [] It was investigated in a study assessing the ability of various dopaminergic agonists to induce yawning in rats, potentially serving as an in vivo marker for D3 receptor activity.
Pramipexole
Compound Description: This compound is a dopamine D2/D3 agonist, known for its therapeutic use in Parkinson's disease and restless legs syndrome. [] The study included Pramipexole to examine its ability to induce yawning in rats as a potential measure of D3 receptor activity.
Compound Description: 7-OH-DPAT is a dopamine D2/D3 agonist known for its higher in vitro selectivity for D3 receptors. [] It was investigated in the study assessing the ability of dopaminergic agonists to induce yawning in rats as a potential indicator of D3 receptor activity.
Quinpirole
Compound Description: Quinpirole is a dopamine D2/D3 agonist. [] This study investigated its potential to induce yawning in rats as a possible measure of D3 receptor activity.
Bromocriptine
Compound Description: This compound is a dopamine D2/D3 agonist. [] The study examined its potential to induce yawning in rats as a possible indicator of D3 receptor activity.
Apomorphine
Compound Description: Apomorphine is a dopamine D2/D3 agonist. [] The study assessed its ability to induce yawning in rats, potentially serving as a measure of D3 receptor activity.
L-741,626
Compound Description: L-741,626 is a D2/D3 antagonist with a higher selectivity for D2 receptors. [] The study used it to investigate its ability to alter the effects of D2/D3 agonists on yawning behavior in rats.
Haloperidol
Compound Description: Haloperidol is a D2/D3 antagonist with a slight preference for D2 receptors. [] It is used clinically as an antipsychotic medication. The study investigated its ability to modulate yawning induced by D2/D3 agonists in rats.
Nafadotride
Compound Description: Nafadotride is a D2/D3 antagonist with a preference for D3 receptors. [] The study included Nafadotride to examine its ability to modulate yawning behavior induced by D2/D3 agonists in rats.
U99194
Compound Description: U99194 is a D2/D3 antagonist with a preference for D3 receptors. [] It was included in the study to assess its ability to alter the yawning response induced by D2/D3 agonists.
SB-277011A
Compound Description: This compound is a D2/D3 antagonist with a preference for D3 receptors. [] The study explored its ability to modulate yawning behavior induced by D2/D3 agonists in rats.
PG01037
Compound Description: PG01037 is a D2/D3 antagonist with a preference for D3 receptors. [] This compound was included in the study to investigate its ability to modulate yawning induced by D2/D3 agonists.
Scopolamine
Compound Description: Scopolamine is a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. [] The study used it to investigate the potential contribution of cholinergic mechanisms to yawning behavior in rats.
Mianserin
Compound Description: Mianserin is a tetracyclic antidepressant with complex pharmacological activity, including antagonism at various serotonin receptors. [] The study employed Mianserin to examine the potential involvement of serotonergic mechanisms in yawning behavior.
Physostigmine
Compound Description: Physostigmine is a cholinesterase inhibitor, indirectly increasing acetylcholine levels by preventing its breakdown. [] The study utilized Physostigmine to further investigate the role of cholinergic mechanisms in yawning behavior.
N-[3-(trifluoromethyl)phenyl]piperazine HCl
Compound Description: This compound is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. [] The study used it to investigate the potential involvement of serotonergic mechanisms in yawning behavior.
Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of the metabotropic glutamate receptor (mGluR) subtype 5. [] The research focuses on exploring a novel class of mGluR1 positive allosteric modulators.
Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1. [] It was identified as a potent and selective compound within a series of CDPPB analogs.
Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1. [] The study included Ro 67-7476 as a representative compound of this class to investigate the binding site of allosteric mGluR1 potentiators.
Ethyl diphenylacetylcarbamate (Ro 01-6128)
Compound Description: Ro 01-6128 is a positive allosteric modulator of mGluR1. [] It was used in the study to investigate the binding site of mGluR1 allosteric potentiators.
Compound Description: Ro 67-4853 is a positive allosteric modulator of mGluR1. [] The study employed Ro 67-4853 to examine the binding site of allosteric potentiators of mGluR1.
Compound Description: R214127 is a high-affinity radioligand that binds to the allosteric antagonist site on mGluR1. [] The study used R214127 to investigate whether positive allosteric modulators of mGluR1 share a binding site with allosteric antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.